molecular formula C14H12ClN3 B5739149 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B5739149
M. Wt: 257.72 g/mol
InChI Key: PJNIFCMTUFRVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. This compound is known to possess potent anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate. Additionally, this compound has been shown to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent anti-inflammatory and analgesic properties. This compound can be used to study the mechanisms of inflammation and pain, and to develop new treatments for these conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. One potential area of research is the development of new formulations and delivery methods for this compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through various methods. One of the most common methods involves the condensation of 3-chlorobenzaldehyde with 3-amino-4,6-dimethylpyrazole in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then treated with ammonium acetate and acetic anhydride to yield the final product.

Scientific Research Applications

2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has also been shown to possess antipyretic activity, making it a potential treatment for fever.

properties

IUPAC Name

2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-6-10(2)18-14(16-9)8-13(17-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNIFCMTUFRVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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